An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dimethyl-3-nitropyridine
An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.
Synthesis Pathway
The synthesis of 2,4-Dimethyl-3-nitropyridine is achieved through a two-step reaction sequence starting from 2,4-lutidine. The first step involves the N-oxidation of 2,4-lutidine to yield 2,4-lutidine-N-oxide. The subsequent step is the nitration of the N-oxide intermediate to afford the final product, 2,4-Dimethyl-3-nitropyridine.
Figure 1: Synthetic pathway for 2,4-Dimethyl-3-nitropyridine.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of related nitropyridine derivatives and represent a likely effective method for the preparation of 2,4-Dimethyl-3-nitropyridine.[1][2]
Synthesis of 2,4-Lutidine-N-oxide
This procedure outlines the N-oxidation of 2,4-lutidine.
Materials:
-
2,4-Lutidine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35%)
-
Ice
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-lutidine and glacial acetic acid.
-
Slowly add hydrogen peroxide to the stirred solution.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Remove the excess acetic acid and water under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium carbonate solution).
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-lutidine-N-oxide.
Synthesis of 2,4-Dimethyl-3-nitropyridine
This procedure details the nitration of 2,4-lutidine-N-oxide.
Materials:
-
2,4-Lutidine-N-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid or Potassium Nitrate
-
Ice
-
Sodium Carbonate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 2,4-lutidine-N-oxide in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to between -10°C and 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (or a solution of potassium nitrate in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, then slowly raise the temperature to 80-90°C and maintain for 1-2 hours.[1][2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,4-Dimethyl-3-nitropyridine.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the synthesis of 2,4-Dimethyl-3-nitropyridine.
Characterization Data
The following tables summarize the expected quantitative data for 2,4-Dimethyl-3-nitropyridine based on its chemical structure and data from similar compounds.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1074-76-6 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Yellowish solid or oil | - |
| Melting Point | 9.5 °C (Predicted) | [3] |
| Boiling Point | 118-123 °C @ 12 Torr (Predicted) | [3] |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to two methyl groups and two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Seven distinct carbon signals, with aromatic carbons shifted downfield due to the nitro group. |
| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching of the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). |
| Mass Spec. (m/z) | A molecular ion peak [M]⁺ at approximately 152.06. Fragmentation may involve the loss of the nitro group (-NO₂) and methyl groups (-CH₃). |
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows relevant to the synthesis and characterization of 2,4-Dimethyl-3-nitropyridine.
Figure 3: Logical relationship between synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 2,4-Dimethyl-3-nitropyridine. The outlined two-step synthesis via N-oxidation and subsequent nitration presents a viable route for its preparation. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and utilize this and related compounds.
References
- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
